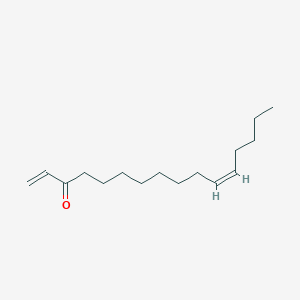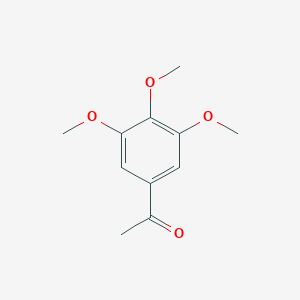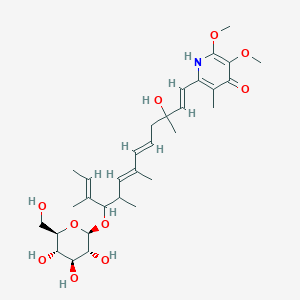
Glucopiericidinol A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucopiericidinol A1 is a natural product that belongs to the piperidine alkaloid family. It was first isolated from the fermentation broth of Streptomyces sp. 517-02 in 2006. Since then, it has attracted the attention of researchers due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Role in Inflammation and Immune System
- Glucopiericidinol A1 is part of a broader study on the effects of glucocorticoids, like cortisol, on the immune system. Annexin A1, an effector molecule influenced by glucocorticoids, plays a significant role in mediating the resolution of inflammation. This molecule is crucial in immune responses and can be a target for pharmacological interventions in diseases involving the immune system (Perretti & D’Acquisto, 2009).
Glycemic Control and Diabetes Treatment
- Glucopiericidinol A1's impact on the incretin system, particularly on glucagon-like peptide-1 (GLP-1), is essential for understanding its applications in treating type 2 diabetes. GLP-1 stimulates insulin and suppresses glucagon secretion, thus playing a critical role in glycemic control. Inhibition of the GLP-1-degrading enzyme, dipeptidyl peptidase IV, improves glucose tolerance, suggesting potential therapeutic uses in diabetes (Drucker & Nauck, 2006).
Impact on Cancer Metabolism
- The role of glutamine metabolism, with which Glucopiericidinol A1 is associated, is significant in cancer research. The resurgence of interest in cancer metabolism has expanded the focus to nutrients like glutamine. This pathway is critical for understanding how cancer cells become addicted to specific nutrients, offering new avenues for cancer therapy (Altman, Stine, & Dang, 2016).
Neurodegeneration and Pharmacological Interventions
- In the context of neurodegeneration, Glucopiericidinol A1-related compounds like glucagon‐like peptide‐1 receptor agonists show potential. These agonists, such as NLY01, can exert neuroprotective effects in neurodegenerative diseases like Parkinson's. Their action primarily involves preventing microglia from releasing inflammatory mediators that harm neurons (Hinkle, Dawson, & Dawson, 2019).
Propiedades
Número CAS |
125591-38-0 |
|---|---|
Nombre del producto |
Glucopiericidinol A1 |
Fórmula molecular |
C31H47NO10 |
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1 |
Clave InChI |
FXKCPQKAYSQRGI-GDXSFRBMSA-N |
SMILES isomérico |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
Otros números CAS |
125591-38-0 |
Sinónimos |
glucopiericidinol A2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



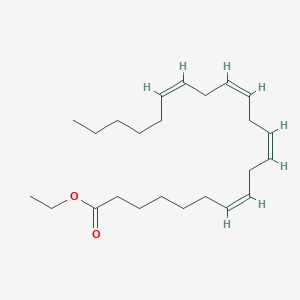
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
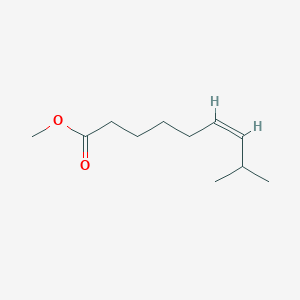
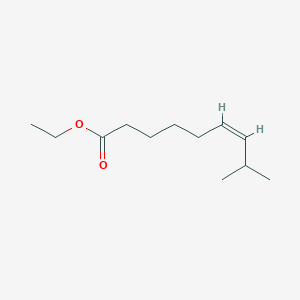
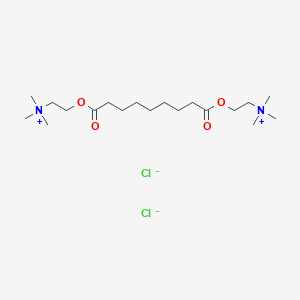
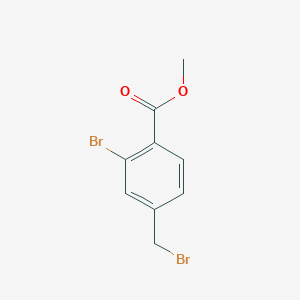
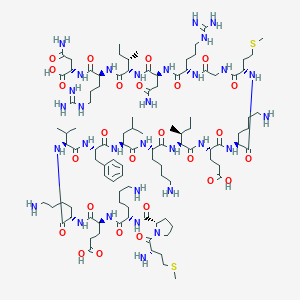
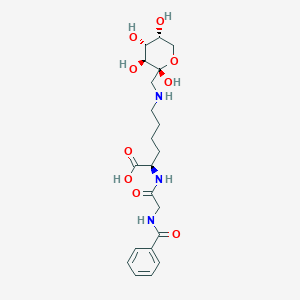
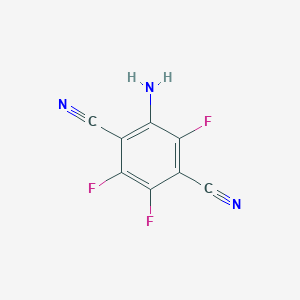
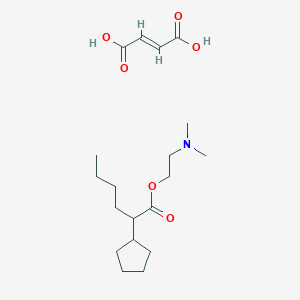
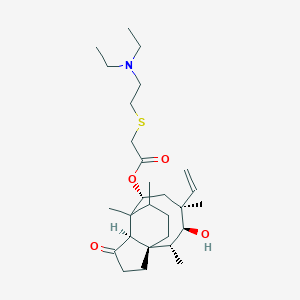
![[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol](/img/structure/B153965.png)
